10-(3-Aminophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one
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Overview
Description
10-(3-Aminophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one is a complex organic compound belonging to the class of fused N-heterocyclic compounds This compound features an imidazoquinazoline core, which is known for its significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-Aminophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of anthranilamide (2-aminobenzamide) with an appropriate aldehyde or ketone in the presence of a catalyst such as graphene oxide nanosheets. This reaction is carried out in an aqueous medium at room temperature, making it an environmentally friendly approach .
Industrial Production Methods
Industrial production of this compound may involve the use of more robust and scalable methods, such as copper-mediated tandem C(sp2)–H amination reactions. These methods allow for the efficient synthesis of quinazolinones from N-(quinolin-8-yl)benzamide and amidine hydrochlorides, providing a straightforward approach to obtaining complex products in a single step .
Chemical Reactions Analysis
Types of Reactions
10-(3-Aminophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogenated compounds and strong bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone and dihydroquinazolinone derivatives, which have significant biological activities .
Scientific Research Applications
10-(3-Aminophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer, anti-inflammatory, and anticonvulsant properties.
Industry: Utilized in the development of luminescent materials and fluorescent probes for bioimaging
Mechanism of Action
The mechanism of action of 10-(3-Aminophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit phosphodiesterase enzymes, resulting in anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine derivatives: Known for their luminescent properties and biological activities.
Benzimidazo[1,2-c]quinazoline: Exhibits similar structural features and is used in various chemical and biological applications.
Thiazolo[2,3-b]quinazoline: Another fused N-heterocyclic compound with significant pharmacological activities.
Properties
CAS No. |
88959-10-8 |
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Molecular Formula |
C16H14N4O |
Molecular Weight |
278.31 g/mol |
IUPAC Name |
10-(3-aminophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C16H14N4O/c17-11-4-3-5-12(10-11)20-14-7-2-1-6-13(14)15(21)19-9-8-18-16(19)20/h1-7,10H,8-9,17H2 |
InChI Key |
XYERKMTYIIBXFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)C3=CC=CC=C3N(C2=N1)C4=CC=CC(=C4)N |
Origin of Product |
United States |
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